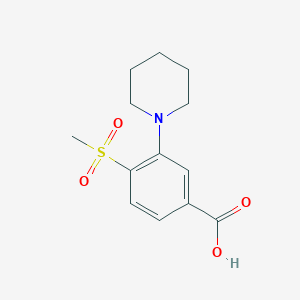

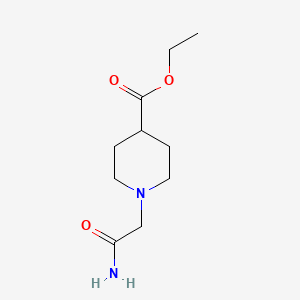

![molecular formula C17H23N3O5 B1328801 [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142206-00-5](/img/structure/B1328801.png)

[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid, has been studied extensively in recent years due to its beneficial properties. It has a molecular formula of C17H23N3O5 . It generates nitric oxide when metabolized by glutathione S-transferases (GST), which ensures optimal activity . It has shown tumor growth inhibition action in human prostate cancer and leukemia .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C17H23N3O5 and a molecular weight of 349.4 g/mol. For more detailed physical and chemical properties, it would be best to refer to a specialized chemical properties resource or a peer-reviewed research paper.Applications De Recherche Scientifique

.

Cancer Chemotherapy

This compound has shown promise in cancer chemotherapy as part of the nitric oxide prodrug JS-K. JS-K is activated by glutathione transferase, and the compound plays a role in this activation process. It has been tested in animal models and has demonstrated potential in inhibiting tumor growth, particularly in human prostate cancer and leukemia .

Biotransformation Studies

In biotransformation studies, the compound is significant for its role in the activation of prodrugs like JS-K by human glutathione transferases. These studies help understand how drugs are metabolized in the body and how they can be optimized for better therapeutic effects .

Nitric Oxide Release

The compound is involved in the release of nitric oxide (NO) when metabolized by glutathione S-transferases. NO plays a crucial physiological role as a signaling molecule in various biological processes, and the compound’s role in NO release is vital for pharmacological applications .

Anti-Leukemic Activity

Research has indicated that the compound has potent anti-leukemic activity. It has been effective against leukemia in both in vitro and in vivo studies, showing its potential as a therapeutic agent .

Prostate Cancer Treatment

The compound has been found to be effective against prostate cancer in murine models. Its role in the metabolism of JS-K to release nitric oxide is crucial for its antiproliferative action against cancer cells .

Hepatoma Treatment

In addition to prostate cancer, the compound has also shown effectiveness in treating hepatoma, a type of liver cancer. This further demonstrates its versatility and potential in cancer treatment .

Multiple Myeloma Therapy

The compound has been used in the treatment of multiple myeloma, a cancer of plasma cells. Its application in various cancer types highlights its importance in the development of new cancer therapies .

Mécanisme D'action

Propriétés

IUPAC Name |

2-(N-[2-(4-ethoxycarbonylpiperazin-1-yl)-2-oxoethyl]anilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c1-2-25-17(24)19-10-8-18(9-11-19)15(21)12-20(13-16(22)23)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXJFPBHDUBIER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

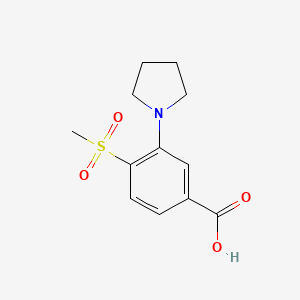

![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)

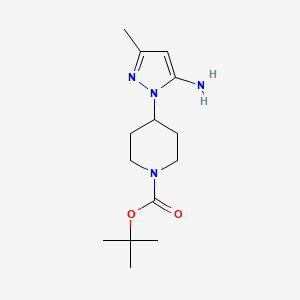

![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)

-amino]acetic acid](/img/structure/B1328725.png)

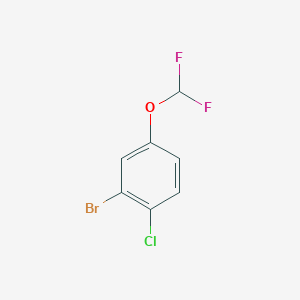

![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)

![1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine](/img/structure/B1328732.png)

![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)